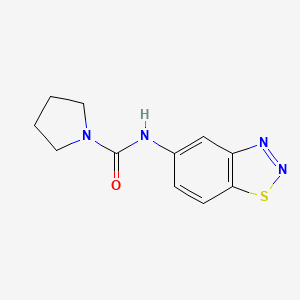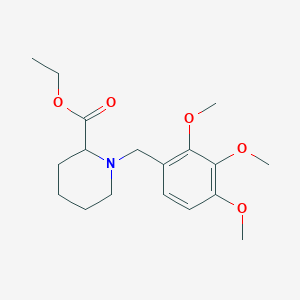![molecular formula C18H23N5O2S B5517371 N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide](/img/structure/B5517371.png)
N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, alkylation, and cyclization. For instance, a study reported the design, synthesis, and crystal structure analysis of a compound through the condensation of 3-methoxybenzoic acid with a specific ethane-1,2-diamine derivative, followed by chlorination and further condensation steps (Pei Huang et al., 2020). These methods are indicative of the complex synthetic routes that may be employed for compounds with similar structural features.
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves X-ray crystallography and density functional theory (DFT) calculations to determine optimized geometric bond lengths, bond angles, and crystal systems. For example, the aforementioned study also discussed the crystal structure belonging to the tetragonal system and provided detailed comparisons between DFT calculations and X-ray diffraction values, highlighting the character of the compound through calculated HOMO and LUMO energies (Pei Huang et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often include interactions with various reagents to produce derivatives with potential biological activity. For instance, reactions with alkyl- and arylhydrazines can lead to modified structures exhibiting different chemical properties and activities (S. Tumkevičius, 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. The crystal and molecular structures, influenced by factors like hydrogen bonds and π…π interactions, are essential for predicting the physical stability and solubility of these compounds (Z. Karczmarzyk & W. Malinka, 2008).
Chemical Properties Analysis
The chemical properties analysis focuses on the reactivity of the compound with various reagents, its potential as a precursor for further chemical modifications, and its interactions with biological targets. Studies on similar compounds have explored their inhibitory activities against specific enzymes, revealing insights into their mechanism of action and potential therapeutic applications (H. N. Karade et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including pyrimidin-2-amine and pyrimidinone compounds, have been extensively studied. These compounds have shown biological activity against breast cancer and microbial infections. The research highlights the importance of structural analysis, including X-ray crystallography, and the theoretical calculations of physical and chemical properties to understand the origin of their biological activities (Titi et al., 2020).
Antimicrobial Activity
- Pyrimidine-linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds exhibit significant activity against various microorganisms, showcasing the potential of pyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Antitumor and Antiproliferative Activity
- Studies on the design, synthesis, and evaluation of pyrimidinones and oxazinones fused with thiophene rings have shown promising antimicrobial activities. These compounds have been developed using pyridine derivatives as starting materials, highlighting the versatile biological activities of pyrimidine-based heterocycles in medicinal chemistry and their potential as antitumor agents (Hossan et al., 2012).
Dual Inhibitors for Cancer Treatment
- The development of dual inhibitors targeting both thymidylate synthase and dihydrofolate reductase, critical enzymes in cancer cell proliferation, has been explored. Compounds based on the thieno[2,3-d]pyrimidine ring, similar in structure to the query compound, have demonstrated potent inhibitory effects on these enzymes and significant antitumor activity in vitro. This research underscores the potential of structurally related compounds in cancer therapy (Gangjee et al., 2009).
Eigenschaften
IUPAC Name |
N-[(3R,4R)-1-[(2-ethylsulfanylpyrimidin-5-yl)methyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-2-26-18-20-9-13(10-21-18)11-23-8-5-15(16(24)12-23)22-17(25)14-3-6-19-7-4-14/h3-4,6-7,9-10,15-16,24H,2,5,8,11-12H2,1H3,(H,22,25)/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSCSRBJURCANU-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=N1)CN2CCC(C(C2)O)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(C=N1)CN2CC[C@H]([C@@H](C2)O)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)


![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)
![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)
![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)
![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)
![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)
![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)
![9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517354.png)


![6-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5517379.png)
![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5517381.png)